molecular formula C11H12N2O2 B13681803 Methyl 4,6-Dimethylbenzimidazole-2-carboxylate

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate

Cat. No.: B13681803
M. Wt: 204.22 g/mol
InChI Key: JBZCTYJLNJCKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate is a benzimidazole derivative, an important class of heterocyclic compounds in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in pharmaceuticals due to its structural similarity to naturally occurring purine nucleotides, allowing it to interact readily with various biological targets and biopolymers . This resemblance facilitates diverse weak interactions, including hydrogen bonding, van der Waals forces, and pi-stacking, which are critical for binding to therapeutic targets . Benzimidazole derivatives are extensively investigated for their wide array of pharmacological activities. Research has highlighted their potential as anticancer agents, functioning through mechanisms such as topoisomerase inhibition, DNA intercalation, and acting as poly(ADP-ribose) polymerase (PARP) inhibitors, protein kinase inhibitors, and microtubule inhibitors . The specific substitution pattern on the benzimidazole core, such as methyl groups at the 4 and 6 positions and a carboxylate ester at the 2-position, is a common strategy in medicinal chemistry to fine-tune the molecule's properties, including its potency, selectivity, and metabolic stability . As such, Methyl 4,6-Dimethylbenzimidazole-2-carboxylate serves as a versatile synthetic intermediate or precursor for the development of novel therapeutic agents. This product is intended for research purposes in laboratory settings. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4,6-dimethyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-6-4-7(2)9-8(5-6)12-10(13-9)11(14)15-3/h4-5H,1-3H3,(H,12,13)

InChI Key

JBZCTYJLNJCKAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Starting Materials and Nitration

  • The synthesis often begins with 3,5-dimethylnitrobenzene or related dimethyl-substituted nitrobenzenes.
  • Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at desired positions, forming intermediates such as 3,5-dimethyl-1,2-dinitrobenzene.
  • This nitration step is critical to ensure substitution pattern fidelity for subsequent transformations.

Reduction of Nitro Groups to Diamines

  • The dinitro intermediates are then subjected to catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere.
  • This step converts nitro groups into amino groups, yielding 3,5-dimethyl-1,2-phenylenediamine derivatives.
  • The reduction is efficient and selective, enabling high yields of diamino intermediates necessary for benzimidazole ring closure.

Cyclization to Benzimidazole Core

  • The diamino intermediates react with carboxylic acid derivatives or polyphosphoric acid to induce cyclization, forming the benzimidazole ring.
  • For methyl 4,6-dimethylbenzimidazole-2-carboxylate, cyclization is achieved by reacting the diamine with methyl-substituted carboxylic acid derivatives or esters under acidic conditions.
  • Polyphosphoric acid serves as both solvent and dehydrating agent, facilitating ring closure with high efficiency.

Introduction of the Carboxylate Group

  • The carboxylate group at position 2 can be introduced by oxidation of a methyl substituent or by cyclization with a carboxyl-containing reagent.
  • One approach involves air-liquid phase oxidation catalyzed by cobalt salts in acetic acid solution to convert methyl groups to carboxyl groups.
  • This oxidation is followed by concentration, alkali hydrolysis, filtration, and acidification to yield the carboxylic acid, which can then be esterified to the methyl ester form.

Alternative Preparation via Mercapto Intermediate

  • A related synthetic route involves preparing 2-mercapto-5,6-dimethylbenzimidazole by reacting 1,2-dimethyl-4,5-diaminobenzene with carbon disulfide in an inert solvent (e.g., benzene) under reflux.
  • The mercapto intermediate is then converted to 5,6-dimethylbenzimidazole by Raney nickel-catalyzed desulfurization.
  • Although this method primarily yields the unsubstituted benzimidazole, it demonstrates the versatility of benzimidazole synthesis and can be adapted for further functionalization to carboxylate esters.

Experimental Data and Yields

Step Conditions/Details Yield (%) Notes
Nitration of 3,5-dimethylnitrobenzene HNO3 / H2SO4 mixture, controlled temperature Not specified Forms 3,5-dimethyl-1,2-dinitrobenzene intermediate
Catalytic hydrogenation Pd/C catalyst, H2 atmosphere, ethanol solvent High (not quantified) Converts dinitro to diamino derivative
Cyclization Polyphosphoric acid, elevated temperature Not specified Forms 2-n-propyl-4,6-dimethylbenzimidazole intermediate
Oxidation to carboxylic acid Cobalt salt catalyst, air oxidation in acetic acid 73.2% High yield, suitable for industrial scale
Desulfurization (alternative route) Raney nickel, reflux in n-butyl alcohol 60.9% isolated product Converts mercapto intermediate to dimethylbenzimidazole

Reaction Schemes and Chemical Structures

General reaction for mercapto intermediate synthesis:

$$
\text{1,2-dimethyl-4,5-diaminobenzene} + \text{CS}_2 \xrightarrow{\text{benzene, reflux}} \text{2-mercapto-5,6-dimethylbenzimidazole}
$$

Desulfurization:

$$
\text{2-mercapto-5,6-dimethylbenzimidazole} \xrightarrow{\text{Raney Ni, reflux}} \text{5,6-dimethylbenzimidazole}
$$

Cyclization and oxidation to carboxylate:

$$
\text{3,5-dimethyl-1,2-phenylenediamine} \xrightarrow{\text{polyphosphoric acid}} \text{4,6-dimethylbenzimidazole} \xrightarrow[\text{air}]{\text{Co salt, AcOH}} \text{4,6-dimethylbenzimidazole-2-carboxylic acid}
$$

Esterification:

$$ \text{4,6-dimethylbenzimidazole-2-carboxylic acid} + \text{MeOH} \rightarrow \text{Methyl 4,6-dimethylbenzimidazole-2-carboxylate} $$

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate.

    Reduction: Methyl 4,6-Dimethylbenzimidazole-2-methanol.

    Substitution: Halogenated derivatives of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate.

Scientific Research Applications

Pharmacological Properties

Benzimidazole derivatives exhibit a wide range of therapeutic applications:

  • Antimicrobial Effects: They demonstrate activity against common bacteria and virulent diseases . For instance, coordinative compounds with 5,6-dimethylbenzimidazole show antibacterial activity against E. faecium, B. subtilis, E. coli, S. aureus, and MRSA .
  • Anti-Cancer Agents: Benzimidazole derivatives are explored as anticancer agents, with some undergoing clinical trials for pancreatic cancer, melanoma, and lung cancer . For example, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is noted as a microtubule inhibitor .
  • Anti-inflammatory and Analgesic Activities: Some N-benzimidazol-1-yl methyl-benzamide derivatives have shown significant analgesic and anti-inflammatory activities .
  • Enzyme Inhibition: Certain benzimidazole derivatives exhibit selectivity towards COX-2 enzymes, suggesting potential use as anti-inflammatory agents .

Specific Benzimidazole Derivatives and Their Applications

  • Selumetinib: This compound, a MEK inhibitor, has shown potent anticancer effects in vitro and in vivo, and is approved for treating neurofibromatosis type 1 in pediatric patients .
  • RAF Kinase Inhibitors: Compounds 18 and 27 are rapidly accelerated fibrosarcoma (RAF) kinase inhibitors, which can inhibit the proliferation of melanoma cells .
  • N-benzimidazol-1-yl methyl-benzamide derivatives: These derivatives have shown significant analgesic and anti-inflammatory activities compared to vehicle control groups .

Overcoming Challenges

Despite the promising applications, there are challenges in the development and application of benzimidazole derivatives:

  • Drug Resistance: Overcoming drug resistance is crucial for maximizing the therapeutic potential of these compounds .
  • Costly Synthesis: The development of cost-effective and efficient synthetic methods is needed .
  • Limited Structural Information: More structural information of receptors is needed to facilitate the rational design of new drugs .
  • Advanced Software: The development of advanced software may help in the design and discovery of novel benzimidazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with various molecular targets. In anticancer applications, it targets specific enzymes and proteins involved in cell proliferation and apoptosis . The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the death of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, methyl esters, and heterocyclic systems with overlapping applications.

Structural Analog: Methyl Violet

Methyl Violet (Figure 1 in ) is a triarylmethane dye, distinct from Methyl 4,6-Dimethylbenzimidazole-2-carboxylate in both core structure and applications. Key differences include:

  • Core Structure : Methyl Violet features a central carbon bonded to three aromatic amines, while the benzimidazole derivative has a fused heterocyclic system.
  • Functionality : Methyl Violet is primarily used as a dye and pH indicator, whereas benzimidazole esters are explored for antimicrobial or antitumor activity .
  • Solubility: Methyl Violet is highly water-soluble due to its cationic nature, while Methyl 4,6-Dimethylbenzimidazole-2-carboxylate likely exhibits lower aqueous solubility owing to its non-ionic, hydrophobic benzimidazole core .

Methyl Ester Derivatives

Table 3 from summarizes properties of generic methyl esters.

Property Typical Methyl Esters (e.g., Methyl Acetate) Methyl 4,6-Dimethylbenzimidazole-2-carboxylate (Inferred)
Melting Point (°C) -98 (Methyl Acetate) Likely >150 (due to aromatic rigidity)
Boiling Point (°C) 57 (Methyl Acetate) Decomposes before boiling (common for benzimidazoles)
Solubility in Water High Low (hydrophobic substituents)
Stability Hydrolyzes in acidic/basic conditions Enhanced stability due to steric hindrance

Benzimidazole-Based Compounds

Compared to simpler benzimidazoles (e.g., Benzimidazole), Methyl 4,6-Dimethylbenzimidazole-2-carboxylate exhibits:

  • Enhanced Lipophilicity : The methyl groups and ester moiety increase lipid solubility, improving membrane permeability in drug delivery .
  • Steric Effects : Substituents at the 4- and 6-positions may hinder interactions with biological targets compared to unsubstituted analogs.

Biological Activity

Methyl 4,6-dimethylbenzimidazole-2-carboxylate (MDMC) is a compound belonging to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of MDMC, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their wide range of pharmacological activities. They have been investigated for their potential as anticancer , antimicrobial , antiviral , and anti-inflammatory agents. The structural features of these compounds contribute significantly to their biological efficacy. MDMC, in particular, exhibits promising biological activity due to its unique molecular structure.

Antimicrobial Activity

MDMC has been studied for its antimicrobial properties against various pathogens. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of MDMC

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus31.25 μg/mL
Escherichia coli62.5 μg/mL
Bacillus subtilis31.25 μg/mL

Research indicates that MDMC demonstrates potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of MDMC has also been explored in various studies. The compound has shown effectiveness in inhibiting the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects of MDMC on different cancer cell lines, the following results were observed:

  • Cell Line: MDA-MB-231 (breast cancer)
    • IC50: 17 ± 3 μmol/L
  • Cell Line: HepG2 (liver cancer)
    • IC50: 8.11 μmol/L
  • Cell Line: K562 (leukemia)
    • IC50: 2.68 μmol/L

These findings suggest that MDMC possesses significant cytotoxic effects against various cancer types, potentially through mechanisms such as DNA intercalation and topoisomerase inhibition .

Antiviral Activity

MDMC has also been evaluated for its antiviral properties. Studies have indicated that benzimidazole derivatives can inhibit viral replication by targeting viral RNA synthesis.

Table 2: Antiviral Activity of MDMC

VirusIC50 (μmol/L)Reference
Human Cytomegalovirus10
Coxsackievirus B512
Herpes Simplex Virus15

The antiviral activity of MDMC is attributed to its ability to inhibit RNA polymerase II, which is crucial for viral replication .

The biological activity of MDMC can be attributed to its ability to interact with various molecular targets. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition: MDMC acts as an inhibitor for enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest: The compound induces cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Antimicrobial Action: It disrupts bacterial cell wall synthesis and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 4,6-Dimethylbenzimidazole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, refluxing methyl esters of aminohydroxybenzoic acids with aryl acids or aldehydes under acidic or basic conditions. In one protocol, Methyl-3-amino-4-hydroxybenzoate was refluxed with excess aryl acid for 15 hours, followed by cooling and isolation via precipitation . Optimization may involve adjusting stoichiometry, catalyst (e.g., polyphosphoric acid), or solvent polarity. Yield improvements can be monitored using HPLC or TLC to track intermediate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substitution patterns (e.g., dimethyl groups at positions 4 and 6). Aromatic protons typically appear as doublets in 6.5–8.5 ppm.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 233.1) and fragmentation patterns.
  • IR : Stretching bands for ester carbonyl (~1700 cm1^{-1}) and benzimidazole ring vibrations (~1600 cm1^{-1}).
  • XRD : For crystalline samples, single-crystal X-ray diffraction using SHELXL refines bond lengths/angles and confirms regiochemistry .

Q. How can purity and stability be assessed during storage?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect degradation products. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (desiccated vs. ambient) over 6–12 months can identify optimal storage conditions. Monitor for ester hydrolysis via pH-dependent assays.

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from twinning, disorder, or incorrect space group assignment. Use SHELXL to refine data with different symmetry constraints and validate via R-factor convergence. Compare with databases (e.g., Cambridge Structural Database) to identify outliers. For twinned crystals, employ the TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

Q. What mechanistic insights explain regioselective dimethylation in benzimidazole synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational DFT studies (e.g., Gaussian or ORCA) can model transition states to predict methylation sites. Experimentally, isotopic labeling (e.g., 13^{13}C-methyl groups) tracked via NMR or MS reveals kinetic vs. thermodynamic control. Competitive reactions with mono-methyl analogs may clarify steric hindrance effects.

Q. How do solvent polarity and temperature affect the compound’s supramolecular assembly in crystal packing?

  • Methodological Answer : Screen crystallization solvents (e.g., DMSO vs. ethanol) to alter hydrogen-bonding networks. Temperature-controlled crystallography (100–300 K) reveals thermal motion impacts on packing. Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking).

Data Contradiction Analysis

Q. How should conflicting reports on solubility in polar solvents be addressed?

  • Methodological Answer : Reproduce experiments under standardized conditions (e.g., USP guidelines). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Solubility parameters (Hansen or Hildebrand) calculated via COSMO-RS software can predict solvent compatibility. Contrast experimental data with computational predictions to identify outliers.

Q. What strategies resolve inconsistencies in biological activity data across studies?

  • Methodological Answer : Validate assays with positive/negative controls (e.g., known benzimidazole inhibitors). Perform dose-response curves (IC50_{50}/EC50_{50}) in triplicate. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity in published data. Consider structural analogs (e.g., 2-Amino-5,6-dimethylbenzimidazole from ) as reference compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.